molecular formula C14H3N5O6S B14636903 (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile CAS No. 54160-18-8

(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile

Cat. No.: B14636903
CAS No.: 54160-18-8
M. Wt: 369.27 g/mol
InChI Key: MKGHEUDTPUJHKO-UHFFFAOYSA-N
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Description

(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a trinitro-substituted indeno-thiophene core, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile typically involves multiple steps, starting with the preparation of key intermediates. One common method includes the use of 2-(2-thienyl)benzoic acid as a starting material. This compound can be synthesized through a Kumada-type Ni(0)-catalyzed cross-coupling reaction between 2-chlorobenzonitrile and 2-thienylmagnesium bromide .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of economical one-pot methods and improved procedures for the preparation of intermediates such as indeno[1,2-b]thiophen-4-one .

Chemical Reactions Analysis

Types of Reactions

(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield amine derivatives.

    Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s trinitro groups play a significant role in its reactivity, allowing it to participate in various chemical reactions that can modify biological molecules and materials. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile stands out due to its trinitro substitution, which imparts unique electronic and chemical properties. This makes it particularly valuable in applications requiring high reactivity and specific interactions with other molecules.

Properties

CAS No.

54160-18-8

Molecular Formula

C14H3N5O6S

Molecular Weight

369.27 g/mol

IUPAC Name

2-(2,6,8-trinitroindeno[1,2-b]thiophen-4-ylidene)propanedinitrile

InChI

InChI=1S/C14H3N5O6S/c15-4-6(5-16)12-8-1-7(17(20)21)2-10(18(22)23)13(8)14-9(12)3-11(26-14)19(24)25/h1-3H

InChI Key

MKGHEUDTPUJHKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=C(C#N)C#N)C3=C2SC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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